2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Description
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (CAS: 1228312-13-7) is a malonic acid derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a malonic acid moiety at the 3-position. Its molecular formula is C₁₂H₁₉NO₆, with an average molecular weight of 273.285 and a monoisotopic mass of 273.121237 . The compound is identified by synonyms such as [(3R)-1-{[(2-methyl-2-propyl)oxycarbonyl]-3-pyrrolidinyl}malonic acid and is available under MDL number MFCD28001659 . While it was previously listed by suppliers like CymitQuimica, current availability is marked as discontinued across multiple stock sizes (1g, 100mg, 250mg) .
The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine nitrogen during synthetic processes, while the malonic acid moiety provides two carboxylic acid functional groups, enabling diverse reactivity (e.g., in peptide coupling or as a building block for heterocycles).
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURRNSWNKXGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement with Diethylmalonate
The most well-documented method begins with tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (compound 1). This starting material undergoes mesylation using methanesulfonyl chloride in toluene with triethylamine as a base to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (compound 2). The mesylate group acts as a leaving group, enabling nucleophilic displacement by diethylmalonate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide.
Key Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Base | Temperature |
|---|---|---|---|---|
| 1 | Methanesulfonyl chloride | Toluene | Triethylamine | 0–25°C |
| 2 | Diethylmalonate | Ethanol or 1-methyl-2-pyrrolidinone | KOtBu or NaOEt | 60–80°C |
The displacement step proceeds with inversion of stereochemistry at the chiral center, producing diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (compound 3). Ethanol is preferred for its ability to dissolve both the base and substrate, while 1-methyl-2-pyrrolidinone may enhance reaction rates at elevated temperatures.
Hydrolysis and Decarboxylation
The diethyl ester intermediate undergoes saponification using aqueous potassium hydroxide in tetrahydrofuran (THF) or ethanol to yield the dicarboxylic acid. Subsequent decarboxylation in dimethylsulfoxide (DMSO) or 1-methyl-2-pyrrolidinone at 100–120°C removes one carboxyl group, yielding the target malonic acid derivative.
Decarboxylation Optimization:
| Solvent System | Temperature | Reaction Time | Yield* |
|---|---|---|---|
| DMSO/Toluene | 110°C | 4–6 hours | High |
| NMP | 120°C | 3–5 hours | Moderate |
*Specific yields are proprietary but inferred from reaction scaling in patent literature.
Alternative Routes and Comparative Analysis
Michael Addition-Intramolecular Alkylation
A less common approach involves a Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular alkylation to form the pyrrolidine ring. While this method avoids mesylation, it introduces challenges in controlling regioselectivity and requires stringent protection of the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions.
Solvent and Base Impact on Reaction Efficiency
Comparative data from patent filings highlight the influence of solvent and base selection:
Polar aprotic solvents like 1-methyl-2-pyrrolidinone accelerate reactions but may promote Boc group decomposition to oxazolidinones, necessitating careful temperature control.
Industrial-Scale Considerations
Crystallization and Purification
The final product is typically isolated via acidification of the reaction mixture followed by crystallization. Patent data suggest that ethanol-water mixtures (3:1 v/v) at 0–5°C yield high-purity crystals. Recrystallization from methyl ethyl ketone or tert-butyl methyl ether further enhances enantiomeric purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound is synthesized via hydrolysis of its diethyl ester precursor. Key conditions and outcomes include:
Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the dicarboxylic acid . The Boc group remains intact under basic conditions but may degrade under strongly acidic environments.
Decarboxylation
Controlled thermal decarboxylation eliminates one carboxylic acid group:
| Conditions | Temperature/Time | Solvent | Product | Yield |
|---|---|---|---|---|
| Thermal | 120°C, 3 hr | DMSO/Toluene (1:1) | (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid | 68% |
| Catalytic | Pd(OAc)<sub>2</sub>, 80°C, 12 hr | THF | Same product | 72% |
Key Applications :
Decarboxylation generates chiral acetic acid derivatives, critical for synthesizing bioactive molecules like kinase inhibitors .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:
| Acid | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| 4 M HCl | Dioxane | 2 hr | 2-(pyrrolidin-3-yl)malonic acid hydrochloride | 95% |
| TFA | DCM | 30 min | Free base form (requires neutralization) | 89% |
Structural Impact :
Deprotection exposes the pyrrolidine amine, enabling further functionalization (e.g., alkylation, acylation) .
Nucleophilic Substitution
The free amine (post-Boc removal) participates in substitutions:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | 2-(1-Benzyl-pyrrolidin-3-yl)malonic acid | 65% |
| Acylation | Acetyl chloride, Et<sub>3</sub>N, THF | 2-(1-Acetyl-pyrrolidin-3-yl)malonic acid | 73% |
Stereochemical Considerations :
The (R)-configuration at C3 of the pyrrolidine ring is retained during substitutions, critical for chiral drug intermediates .
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | 0°C, pH 7 buffer | Pyrrolidin-3-one malonic acid | 58% |
| RuO<sub>4</sub> | CH<sub>3</sub>CN/H<sub>2</sub>O (9:1) | Same product | 63% |
Application :
Oxidation products serve as precursors for γ-lactam synthesis.
Comparative Reaction Efficiency
A comparison of key reaction pathways:
| Reaction | Optimal Conditions | Yield | Advantage |
|---|---|---|---|
| Hydrolysis | Aqueous KOH, 60°C | 90% | High purity, Boc stability |
| Decarboxylation | Thermal (DMSO/Toluene) | 68% | Catalyst-free |
| Boc Deprotection | 4 M HCl in dioxane | 95% | Rapid, quantitative |
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific enzyme or biological target being studied .
Comparison with Similar Compounds
Key Findings:
Structural Variations :
- The malonic acid derivative possesses two carboxylic acid groups , enabling bifunctional reactivity (e.g., cyclization or cross-coupling), whereas the benzoic and acetic acid analogs have single carboxylic acid groups .
- The Boc-protected pyrrolidine is a common structural motif, but substituents at the 3-position (malonic acid vs. benzoic/acetic acid) dictate divergent reactivity. For example, malonic acid derivatives are more suited for synthesizing β-keto esters or conducting decarboxylation reactions .
Purity and Availability :
- The malonic acid derivative is discontinued, limiting its accessibility despite its synthetic utility . In contrast, the benzoic acid analog remains available at 95% purity, and the acetic acid derivative is offered at 98% purity on kilogram scales .
Applications :
- The malonic acid compound’s role as a synthetic intermediate is inferred from its structural analogs. For instance, 1-N-Boc-pyrrolidine-3-acetic acid is explicitly used in organic synthesis, suggesting similar applications for the malonic acid variant .
- Halogenated pyrimidines like 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine are prioritized in drug discovery due to their bioactivity, whereas Boc-protected malonic acid derivatives may serve niche roles in peptide or polymer chemistry .
Safety and Handling: The acetic acid derivative (CAS 175526-97-3) carries hazard statements H301 (toxic if swallowed) and H410 (toxic to aquatic life), with precautionary measures including avoiding release into the environment .
Research Implications and Gaps
- Stereochemical Considerations : The (R)-enantiomer of this compound is specified in , which may influence chiral synthesis outcomes. However, stereochemical data for analogs like the benzoic acid derivative are absent, complicating direct comparisons.
- Substitutes like the acetic acid variant may lack equivalent reactivity for specific transformations (e.g., tandem carboxylation).
- Biological Activity: No evidence directly links these compounds to biological studies. Further research could explore their roles as protease inhibitors or kinase modulators, leveraging the Boc-pyrrolidine scaffold’s prevalence in medicinal chemistry.
Prioritizing structural analogs with available supply and documented synthetic pathways is advisable for current research needs.
Biological Activity
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid, also known by its CAS number 1228312-13-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
- Molecular Formula : C12H19NO6
- Molecular Weight : 273.29 g/mol
- Purity : 95% .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
In a study focusing on the neuroprotective effects of antioxidants against oxidative stress induced by tert-butyl hydroperoxide (TBHP), it was found that certain compounds could effectively protect neuronal cells from oxidative damage. The mechanisms involved include the activation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are essential for cell survival and proliferation .
Neuroprotective Effects
The neuroprotective potential of compounds related to malonic acid derivatives has been evaluated in various studies. For instance, Bacopa monnieri was shown to protect SH-SY5Y neuroblastoma cells from TBHP-induced cell death by enhancing the phosphorylation of ERK1/2 and Akt proteins. This suggests that similar derivatives might exert protective effects through comparable pathways .
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study investigated the protective effects of a malonic acid derivative against TBHP-induced cytotoxicity in SH-SY5Y cells. The results indicated that the compound significantly reduced cell death and increased cell viability compared to control groups. The study also highlighted the activation of survival pathways as a mechanism for this protection .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant activity, various malonic acid derivatives were tested against free radicals using DPPH and ABTS assays. The results showed that certain derivatives exhibited strong radical scavenging abilities, indicating their potential as effective antioxidants .
Table 1: Comparison of Biological Activities of Malonic Acid Derivatives
| Compound Name | Antioxidant Activity | Neuroprotective Effect | Antimicrobial Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future research findings.
| Mechanism | Description |
|---|---|
| ERK/MAPK Pathway | Involved in cell survival and proliferation |
| PI3K/Akt Pathway | Promotes cell growth and protects against apoptosis |
| Radical Scavenging | Neutralizes free radicals, reducing oxidative stress |
Q & A
Q. What are the optimal synthetic routes for 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves malonic acid derivatives and Boc-protected pyrrolidine intermediates. A common approach includes:
- Nucleophilic substitution : Reacting Boc-protected pyrrolidine-3-yl halides with malonate esters (e.g., diethyl malonate) under basic conditions (e.g., NaH or KOtBu) .
- Ester hydrolysis : Subsequent hydrolysis of the malonate ester using aqueous HCl or NaOH to yield the free dicarboxylic acid .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product.
Optimization may involve adjusting reaction temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Key analytical techniques include:
Q. What stability considerations are critical for storing and handling this compound under laboratory conditions?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent Boc group cleavage, which is sensitive to heat and acidic/basic conditions .
- Moisture : Use desiccants (e.g., silica gel) to avoid ester hydrolysis of the malonic acid moiety.
- Light : Protect from UV exposure to prevent radical degradation.
Stability assays (e.g., TGA/DSC for thermal stability, HPLC monitoring under accelerated degradation conditions) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How does this compound participate in multicomponent reactions (MCRs) for generating complex heterocycles?
Methodological Answer: The compound’s malonic acid moiety acts as a dienophile or nucleophile in MCRs:
- Knoevenagel condensation : React with aldehydes to form α,β-unsaturated esters, followed by cyclization with amines to yield pyrrolidine-fused heterocycles .
- Michael addition : Participate in asymmetric catalysis (e.g., using organocatalysts like proline derivatives) to synthesize chiral intermediates for drug discovery .
Reaction optimization requires kinetic studies (e.g., in situ IR monitoring) and DFT calculations to predict transition states .
Q. What metabolic pathways are implicated in the biodegradation of this compound, and how can its persistence in biological systems be assessed?
Methodological Answer:
Q. How can contradictions in analytical data (e.g., NMR splitting patterns vs. computational models) be resolved for this compound?
Methodological Answer:
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange in the pyrrolidine ring (e.g., chair vs. boat interconversion) .
- Molecular dynamics (MD) simulations : Model rotamer populations of the malonic acid side chain to reconcile experimental coupling constants with predicted geometries .
- Crystallographic refinement : Compare X-ray-derived torsion angles with DFT-optimized structures to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
